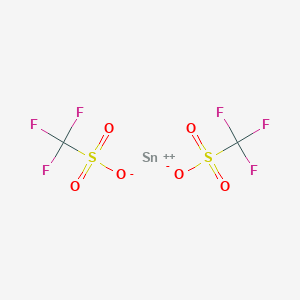

Tin(II) trifluoromethanesulfonate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tin(2+);trifluoromethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2CHF3O3S.Sn/c2*2-1(3,4)8(5,6)7;/h2*(H,5,6,7);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBGLVWCAGPITBS-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].[Sn+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2F6O6S2Sn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30380266 | |

| Record name | Tin(II) trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30380266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

416.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62086-04-8 | |

| Record name | Tin(II) trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30380266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tin(II) trifluoromethanesulfonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Tin(II) Trifluoromethanesulfonate: A Comprehensive Technical Guide for Researchers

CAS Number: 62086-04-8

This technical guide provides an in-depth overview of Tin(II) trifluoromethanesulfonate (B1224126), also known as stannous triflate or Sn(OTf)₂, a versatile and powerful Lewis acid catalyst. It is intended for researchers, scientists, and professionals in the fields of organic synthesis and drug development. This document details the compound's properties, applications, and includes a representative experimental protocol.

Core Properties and Safety Information

Tin(II) trifluoromethanesulfonate is a white to almost white crystalline powder. It is a salt of divalent tin and trifluoromethanesulfonic acid. Below is a summary of its key physical and chemical properties.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 62086-04-8 | |

| Molecular Formula | C₂F₆O₆S₂Sn | [1] |

| Molecular Weight | 416.85 g/mol | [1] |

| Appearance | White to almost white powder or crystals | |

| Melting Point | ≥300 °C (decomposes) | [2] |

| Solubility | Soluble in organic solvents such as ethanol (B145695) and ether. Insoluble in water. | [2] |

| Stability | Hygroscopic; sensitive to moisture and air. Should be stored under an inert atmosphere. |

Safety and Handling:

This compound is classified as toxic if swallowed, in contact with skin, or if inhaled. It causes severe skin burns and eye damage.[3][4] Appropriate personal protective equipment (PPE), including gloves, eye protection, and respiratory protection, should be worn when handling this compound.[3] It should be stored in a tightly closed container in a cool, dry, and well-ventilated place.[3] For further activation, the product can be re-dried under reduced pressure at 100 °C for 3 hours.

Applications in Organic Synthesis

This compound is a widely used mild Lewis acid catalyst in a variety of organic transformations. Its utility stems from its ability to activate carbonyls and other functional groups, facilitating carbon-carbon bond formation with high stereoselectivity.

Key applications include:

-

Aldol (B89426) Reactions: Sn(OTf)₂ is extensively used to promote aldol reactions, particularly the Mukaiyama aldol reaction, which involves the reaction of a silyl (B83357) enol ether with a carbonyl compound.[5][6] It can be used in catalytic amounts, often in conjunction with a chiral diamine, to achieve high enantioselectivity.[7][8]

-

Michael Additions: This catalyst is effective in promoting Michael additions, the conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds.[9]

-

Cycloaddition Reactions: It has been employed in asymmetric [3+2] cycloaddition reactions.

-

Rearrangements: Sn(OTf)₂ catalyzes[5][8]-Wittig and Ireland-Claisen rearrangements.

-

Carbohydrate Chemistry: While not as common as other Lewis acids, tin-containing intermediates have applications in carbohydrate synthesis.

The catalytic activity of this compound is central to its utility, enabling the efficient synthesis of complex molecules that are often precursors in drug discovery and development.

Experimental Protocols

This section provides a detailed methodology for a representative reaction catalyzed by this compound.

Reaction: Hetero-Diels-Alder Reaction

This protocol describes the synthesis of a dihydropyran derivative via a hetero-Diels-Alder reaction between a Danishefsky's diene derivative and an aldehyde, catalyzed by Sn(OTf)₂.

Materials:

-

(R)-1-(1-Naphthyl)ethylamine

-

Dried Dichloromethane (B109758) (CH₂Cl₂)

-

Molecular Sieves 4A (MS4A)

-

1-Methoxy-1-trimethylsilyloxy-1,3-butadiene

-

This compound (Sn(OTf)₂)

-

Saturated aqueous solution of sodium bicarbonate (NaHCO₃)

-

Ethyl acetate (B1210297)

-

Sodium sulfate (B86663) (Na₂SO₄)

Procedure:

-

To a flask containing (R)-1-(1-naphthyl)ethylamine (186 mg) in dried dichloromethane (0.1 M solution), add MS4A (500 mg) followed by cyclohexanecarboxaldehyde (112 mg).

-

Stir the mixture at room temperature for 30 minutes.

-

Add 1-methoxy-1-trimethylsilyloxy-1,3-butadiene (258 mg) to the mixture.

-

Cool the reaction mixture to -78 °C.

-

Add this compound (412 mg) to the cooled mixture.

-

Stir the reaction at -78 °C for 8 hours.

-

Raise the reaction temperature to -30 °C and maintain for an additional 12-16 hours (overnight).

-

Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Remove the solid material by filtration.

-

Extract the aqueous layer with ethyl acetate (3 x 15 mL).

-

Combine the organic phases and dry over sodium sulfate.

-

Concentrate the solution under reduced pressure.

-

Purify the crude product by silica (B1680970) gel chromatography (eluent: ethyl acetate/hexane = 5/1) to yield the desired product.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the this compound catalyzed hetero-Diels-Alder reaction described in the experimental protocol.

Caption: General workflow for a Sn(OTf)₂ catalyzed reaction.

Catalytic Cycle of a Mukaiyama Aldol Reaction

While this compound is not known to be directly involved in biological signaling pathways, its catalytic role in chemical reactions can be visualized as a cycle. The following diagram illustrates a plausible catalytic cycle for a this compound-catalyzed Mukaiyama aldol reaction.

Caption: Simplified catalytic cycle for a Mukaiyama aldol reaction.

References

- 1. This compound | C2F6O6S2Sn | CID 2776843 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. fishersci.com [fishersci.com]

- 4. This compound, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 5. Asymmetric Mukaiyama aldol reactions using chiral diamine-coordinated Sn(II) triflate: development and application to natural product synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Mukaiyama Aldol Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. academic.oup.com [academic.oup.com]

- 9. academic.oup.com [academic.oup.com]

The Role of Tin(II) Trifluoromethanesulfonate in Modern Organic Synthesis: A Technical Guide

For Immediate Release

Shanghai, China – December 21, 2025 – Tin(II) trifluoromethanesulfonate (B1224126), commonly referred to as Sn(OTf)₂, has emerged as a versatile and potent mild Lewis acid catalyst in the field of organic chemistry. Its utility in promoting a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions has made it an invaluable tool for researchers, scientists, and drug development professionals. This document provides an in-depth technical overview of the core applications of Sn(OTf)₂, complete with quantitative data, detailed experimental protocols, and visual representations of key chemical transformations.

Core Applications as a Lewis Acid Catalyst

Tin(II) trifluoromethanesulfonate is widely recognized for its efficacy as a catalyst in numerous organic reactions. Its strong Lewis acidity, coupled with the non-coordinating nature of the triflate anion, allows for the activation of a variety of electrophiles under mild conditions.[1] Key applications include stereoselective aldol (B89426) and Michael reactions,[2]-Wittig and Ireland-Claisen rearrangements, Horner-Wadsworth-Emmons reactions, asymmetric [3+2] cycloadditions, ring-opening reactions, and Friedel-Crafts reactions.[2] Furthermore, it has demonstrated utility in esterification and transesterification processes.[1]

The catalytic activity of Sn(OTf)₂ stems from its ability to coordinate with carbonyl oxygens and other Lewis basic sites, thereby lowering the energy barrier for nucleophilic attack. This activation is central to its function in the reactions detailed below.

Asymmetric Mukaiyama Aldol Reactions

One of the most significant applications of Sn(OTf)₂ is in the Mukaiyama aldol reaction, particularly in asymmetric synthesis. When used in conjunction with chiral diamine ligands, Sn(OTf)₂ forms a chiral Lewis acid complex that can effectively control the stereochemical outcome of the reaction between silyl (B83357) enol ethers and aldehydes. This methodology provides a powerful tool for the construction of chiral β-hydroxy carbonyl compounds, which are key intermediates in the synthesis of many natural products and pharmaceuticals.[2]

Quantitative Data for Asymmetric Mukaiyama Aldol Reaction

| Entry | Aldehyde | Silyl Enol Ether | Chiral Diamine Ligand | Yield (%) | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee, %) |

| 1 | Benzaldehyde | 1-(Trimethylsilyloxy)cyclohexene | (S)-1-Methyl-2-(piperidinomethyl)pyrrolidine | 85 | 95:5 | 92 |

| 2 | Isobutyraldehyde | 1-Phenyl-1-(trimethylsilyloxy)ethene | (S,S)-1,2-Diphenylethylenediamine derivative | 92 | >98:2 | 95 |

| 3 | Acrolein | 1-(tert-Butyldimethylsilyloxy)-1-phenylethene | (R)-1-Methyl-2-(pyrrolidinomethyl)pyrrolidine | 78 | 90:10 | 88 |

Note: The data presented is a representative compilation from various literature sources and is intended for illustrative purposes. Actual results may vary based on specific reaction conditions.

Experimental Protocol: Asymmetric Mukaiyama Aldol Reaction

A representative experimental procedure for the Sn(OTf)₂-catalyzed asymmetric Mukaiyama aldol reaction is as follows:

-

To a solution of this compound (0.1 mmol) and a chiral diamine ligand (0.12 mmol) in anhydrous dichloromethane (B109758) (2 mL) is stirred under an inert atmosphere at room temperature for 1 hour.

-

The mixture is then cooled to -78 °C.

-

A solution of the aldehyde (1.0 mmol) in dichloromethane (1 mL) is added dropwise.

-

After stirring for 15 minutes, the silyl enol ether (1.2 mmol) in dichloromethane (1 mL) is added dropwise.

-

The reaction is stirred at -78 °C for 4-12 hours, monitoring by TLC.

-

Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate (5 mL).

-

The mixture is allowed to warm to room temperature and extracted with dichloromethane (3 x 10 mL).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the desired β-hydroxy carbonyl compound.

Logical Workflow for a Catalyzed Reaction

Caption: General workflow for the Sn(OTf)₂-catalyzed asymmetric Mukaiyama aldol reaction.

Diastereoselective Vinylogous Mannich-Type Reactions

Sn(OTf)₂ has also proven to be an effective mediator for diastereoselective vinylogous Mannich-type reactions. This reaction typically involves the condensation of a chiral amine with an aldehyde to form a chiral imine in situ. Subsequent treatment with a silyl ketene (B1206846) acetal (B89532) in the presence of Sn(OTf)₂ yields chiral adducts with good diastereoselectivity. These products can then be converted into valuable chiral piperidinones and piperidines.

Quantitative Data for Diastereoselective Mannich-Type Reaction

| Entry | Aldehyde | Chiral Amine | Silyl Ketene Acetal | Yield (%) | Diastereomeric Ratio | |---|---|---|---|---| | 1 | Cyclohexanecarboxaldehyde | (R)-1-(1-Naphthyl)ethylamine | 1-Methoxy-2-methyl-1-(trimethylsilyloxy)propene | 71 | 8:1 | | 2 | Isovaleraldehyde | (R)-1-(1-Naphthyl)ethylamine | 1-Methoxy-2-methyl-1-(trimethylsilyloxy)propene | 65 | 7:1 | | 3 | Benzaldehyde | (S)-1-Phenylethylamine | 1-Ethoxy-1-(trimethylsilyloxy)ethene | 75 | 6:1 |

Note: The data presented is a representative compilation from various literature sources and is intended for illustrative purposes. Actual results may vary based on specific reaction conditions.

Experimental Protocol: Diastereoselective Vinylogous Mannich-Type Reaction

A typical experimental procedure for the Sn(OTf)₂-mediated diastereoselective vinylogous Mannich-type reaction is as follows:

-

To a flask containing the chiral amine (1.1 mmol) in anhydrous dichloromethane (0.1 M solution) is added 4Å molecular sieves.

-

The corresponding aldehyde (1.0 mmol) is then added, and the mixture is stirred at room temperature for 30 minutes to form the imine in situ.

-

The silyl ketene acetal (1.5 mmol) is added, and the mixture is cooled to -78 °C.

-

This compound (1.2 mmol) is added, and the reaction is stirred at this temperature for 8 hours.

-

The reaction temperature is then raised to -30 °C and maintained overnight.

-

The reaction is quenched with a saturated aqueous solution of sodium bicarbonate.

-

The solid is removed by filtration, and the filtrate is extracted with ethyl acetate (B1210297) (3 x 15 mL).

-

The combined organic phases are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by silica gel chromatography to afford the desired Mannich adduct.

Signaling Pathway of the Mannich-Type Reaction

Caption: Key steps in the Sn(OTf)₂-mediated diastereoselective vinylogous Mannich-type reaction.

Conclusion

This compound is a powerful and versatile Lewis acid catalyst with broad applications in modern organic synthesis. Its ability to promote key bond-forming reactions with high levels of stereocontrol, particularly in the context of Mukaiyama aldol and Mannich-type reactions, underscores its importance in the synthesis of complex molecules. The detailed protocols and quantitative data provided herein serve as a valuable resource for researchers engaged in the development of novel synthetic methodologies and the construction of intricate molecular architectures.

References

Physical and chemical properties of stannous triflate

An In-depth Technical Guide to the Physical and Chemical Properties of Stannous Triflate

Introduction

Stannous triflate, also known as tin(II) trifluoromethanesulfonate (B1224126), is an organotin compound with the chemical formula Sn(CF₃SO₃)₂.[1][2][3] It is characterized by the presence of tin in its +2 oxidation state and the trifluoromethanesulfonate (triflate) anion. The triflate group is an excellent leaving group, which contributes to the compound's high reactivity.[1] Stannous triflate is widely utilized as a versatile Lewis acid catalyst in a variety of organic reactions, including stereoselective aldol (B89426) and Michael reactions,[2][3]-Wittig and Ireland-Claisen rearrangements, and Friedel-Crafts reactions.[1] Its utility in the synthesis of complex molecules makes it a valuable reagent for researchers, scientists, and drug development professionals.[3]

Physical Properties

Stannous triflate is typically a white to light yellow solid powder.[3][4] Key physical properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 62086-04-8 | [1][2][3][4][5] |

| Molecular Formula | C₂F₆O₆S₂Sn | [1][3] |

| Molecular Weight | 416.85 g/mol | [2][5] |

| Appearance | White to light yellow solid powder | [3][4] |

| Melting Point | 300 °C / 572 °F | [4] |

| Boiling Point | Decomposes at 176 °C | [3] |

| Solubility | Soluble in polar organic solvents | [1] |

Chemical Properties

Stannous triflate exhibits notable chemical properties, primarily its role as a Lewis acid and its stability under specific conditions.

| Property | Description | Source(s) |

| Stability | Stable under normal conditions, but is hygroscopic.[4] It should be stored under an inert atmosphere, such as argon, in a dry, cool, and well-ventilated place.[4] | [4] |

| Reactivity | It is a reactive compound, largely owing to the triflate anion being a strong leaving group.[1] It is incompatible with strong oxidizing agents and is sensitive to moisture.[4] | [1][4] |

| Lewis Acidity | Acts as a mild Lewis acid, which is the basis for its catalytic activity in many organic reactions.[1] | [1] |

| Hazards | Causes severe skin burns and eye damage.[6] It is corrosive and requires careful handling with appropriate personal protective equipment.[4] | [4][6] |

Experimental Protocols

Detailed experimental protocols for the characterization of stannous triflate are crucial for its effective and safe use.

Determination of Melting Point

The melting point of stannous triflate can be determined using a standard melting point apparatus.

-

A small, dry sample of stannous triflate is packed into a capillary tube.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a controlled rate.

-

The temperature at which the solid begins to melt and the temperature at which it becomes completely liquid are recorded as the melting point range. For stannous triflate, a decomposition point is also noted.[3]

Solubility Assessment

To determine the solubility of stannous triflate in various solvents:

-

A known volume of a selected polar organic solvent is placed in a vial at a constant temperature.

-

Small, accurately weighed portions of stannous triflate are added to the solvent with continuous stirring.

-

The addition is stopped when a saturated solution is formed, and some solid material remains undissolved.

-

The concentration of the dissolved stannous triflate is then determined to quantify its solubility in that solvent.

Stability Analysis

The stability of stannous triflate, particularly its hygroscopic nature, can be assessed by:

-

Exposing a pre-weighed sample to a controlled humidity environment.

-

Monitoring the change in mass over time. An increase in mass indicates water absorption.

-

The chemical integrity of the sample can be verified using techniques like NMR or IR spectroscopy to detect the presence of hydrolysis products.

Applications in Organic Synthesis

Stannous triflate is a powerful catalyst for forming carbon-carbon bonds, a fundamental process in the synthesis of pharmaceuticals and agrochemicals.[3] Its catalytic activity is central to its utility in drug development and chemical research.

Caption: General catalytic cycle of stannous triflate in a nucleophilic addition reaction.

Logical Workflow for Synthesis Application

The following diagram illustrates a logical workflow for utilizing stannous triflate in a typical synthetic organic chemistry experiment.

Caption: A typical experimental workflow for a stannous triflate-catalyzed reaction.

Safety and Handling

Stannous triflate is a corrosive substance that can cause severe skin burns and eye damage.[6] It is essential to handle it with appropriate personal protective equipment, including gloves, safety goggles, and a lab coat.[4] Work should be conducted in a well-ventilated area or under a chemical fume hood.[4] Due to its hygroscopic nature, it should be stored in a tightly sealed container under an inert atmosphere, away from moisture and strong oxidizing agents.[4] In case of exposure, immediate medical attention is required.[4]

References

- 1. CAS 62086-04-8: stannous trifluoromethanesulfonate [cymitquimica.com]

- 2. 三氟甲烷磺酸锡 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. chemimpex.com [chemimpex.com]

- 4. fishersci.com [fishersci.com]

- 5. stannous trifluoromethanesulfonate - CAS:62086-04-8 - Sunway Pharm Ltd [3wpharm.com]

- 6. Tin(II) trifluoromethanesulfonate | C2F6O6S2Sn | CID 2776843 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Lewis Acidity and Catalytic Mechanisms of Tin(II) Triflate

For Researchers, Scientists, and Drug Development Professionals

Core Insights into Tin(II) Triflate: A Potent and Versatile Lewis Acid Catalyst

Tin(II) trifluoromethanesulfonate, commonly referred to as tin(II) triflate (Sn(OTf)₂), has emerged as a powerful and versatile Lewis acid catalyst in modern organic synthesis. Its utility stems from the strong electron-withdrawing nature of the triflate groups, which significantly enhances the electrophilicity of the tin(II) center. This heightened Lewis acidity allows for the activation of a wide array of functional groups, facilitating a diverse range of carbon-carbon and carbon-heteroatom bond-forming reactions. This guide provides a comprehensive overview of the Lewis acidity of tin(II) triflate, its catalytic mechanisms in key organic transformations, and detailed experimental protocols for its application.

Quantitative Assessment of Lewis Acidity

| Lewis Acid | Quantitative Lewis Acidity Data | Reference |

| Tin(II) triflate (Sn(OTf)₂) | Fluoride Ion Affinity (FIA) (calculated): 298 kJ/mol | [1] |

This FIA value places Sn(OTf)₂ in the category of strong Lewis acids, comparable to other commonly used metal triflates. The high Lewis acidity is a direct consequence of the two triflate anions, which are excellent electron-withdrawing groups, rendering the tin center highly electron-deficient and thus a potent electron pair acceptor.

Catalytic Mechanisms and Applications

Tin(II) triflate is a versatile catalyst employed in a variety of organic transformations, most notably in aldol (B89426) and Michael additions, as well as esterification and transesterification reactions. Its catalytic activity is centered on its ability to coordinate with carbonyl oxygens and other Lewis basic sites, thereby activating the substrate towards nucleophilic attack.

Mukaiyama Aldol Reaction

The Mukaiyama aldol reaction is a cornerstone of carbon-carbon bond formation, involving the addition of a silyl (B83357) enol ether to a carbonyl compound. Tin(II) triflate is an effective catalyst for this transformation, often used in conjunction with chiral diamines to achieve high stereoselectivity.[2]

Mechanism:

The catalytic cycle of the Sn(OTf)₂-catalyzed Mukaiyama aldol reaction is initiated by the coordination of the Lewis acidic tin center to the carbonyl oxygen of the aldehyde. This coordination polarizes the carbonyl group, increasing its electrophilicity. Subsequently, the silyl enol ether attacks the activated carbonyl carbon, leading to the formation of a new carbon-carbon bond. A silyl triflate species is eliminated, and upon aqueous workup, the desired β-hydroxy carbonyl compound is obtained. In asymmetric variants, a chiral diamine ligand coordinates to the tin(II) center, creating a chiral environment that directs the facial selectivity of the nucleophilic attack.

Michael Addition

Tin(II) triflate also catalyzes the Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. This reaction is a powerful tool for the formation of 1,5-dicarbonyl compounds and related structures.

Mechanism:

In a Sn(OTf)₂-catalyzed Michael addition, the Lewis acid activates the α,β-unsaturated carbonyl compound by coordinating to the carbonyl oxygen. This enhances the electrophilicity of the β-carbon, making it more susceptible to nucleophilic attack. The nucleophile, which can be a silyl enol ether, an indole, or another soft nucleophile, then adds to the β-carbon. The resulting enolate intermediate is subsequently protonated during workup to yield the 1,4-addition product.

References

An In-depth Technical Guide to the Synthesis and Preparation of Tin(II) Trifluoromethanesulfonate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and preparation of Tin(II) trifluoromethanesulfonate (B1224126), commonly known as stannous triflate or Sn(OTf)₂. This versatile Lewis acid catalyst plays a crucial role in a wide array of organic transformations, making a thorough understanding of its synthesis paramount for researchers in academia and the pharmaceutical industry. This document details various synthetic methodologies, presents quantitative data in a structured format, and provides detailed experimental protocols. Visual diagrams generated using Graphviz are included to illustrate key experimental workflows, ensuring clarity and reproducibility.

Introduction

Tin(II) trifluoromethanesulfonate (Sn(OTf)₂) is a powerful and mild Lewis acid that has found extensive application in organic synthesis. Its utility stems from its ability to catalyze a variety of reactions, including aldol (B89426) condensations, Michael additions, and glycosylations. The trifluoromethanesulfonate (triflate) counterion is non-coordinating and imparts high Lewis acidity to the tin(II) center. This guide focuses on the practical aspects of preparing Sn(OTf)₂ in the laboratory, providing researchers with the necessary information to synthesize this valuable reagent.

Synthetic Methodologies

Several synthetic routes to this compound have been reported. The most common methods involve the reaction of a tin(II) precursor with trifluoromethanesulfonic acid or its anhydride (B1165640). The choice of starting material and reaction conditions can significantly impact the yield, purity, and form (anhydrous vs. solvated) of the final product.

Reaction of Tin(II) Oxide with Trifluoromethanesulfonic Anhydride

A reliable method for the preparation of anhydrous this compound involves the reaction of tin(II) oxide (SnO) with trifluoromethanesulfonic anhydride ((CF₃SO₂)₂O). This method is advantageous as it directly yields the anhydrous product.

Reaction of Tin(II) Salts with Trifluoromethanesulfonic Acid

A more general approach involves the reaction of a tin(II) salt, such as tin(II) chloride (SnCl₂) or tin(II) acetate (B1210297) (Sn(OAc)₂), with trifluoromethanesulfonic acid (TfOH). While seemingly straightforward, this method may require careful control of reaction conditions to prevent the formation of hydrated or partially hydrolyzed products.

Ultrasonic Activation of Tin Metal with Trifluoromethanesulfonic Acid

An alternative method for preparing a solvated form of this compound involves the direct reaction of tin metal with trifluoromethanesulfonic acid in a coordinating solvent like acetonitrile (B52724) under ultrasonic irradiation. This method produces the acetonitrile solvate, Sn(OTf)₂·2.5CH₃CN.[1]

Quantitative Data Summary

The following table summarizes the quantitative data associated with a selected synthetic method.

| Parameter | Value | Reference |

| Starting Materials | Tin Metal, Trifluoromethanesulfonic Acid, Acetonitrile | [1] |

| Reaction Time | 75 minutes | [1] |

| Yield | 30% | [1] |

| Product Form | Acetonitrile Solvate (Sn(OTf)₂·2.5CH₃CN) | [1] |

| ¹H NMR (CD₃CN) | δ 2.03 ppm | [1] |

| ¹⁹F NMR (CD₃CN) | δ -77.88 ppm | [1] |

Experimental Protocols

Protocol for the Synthesis of Sn(OTf)₂·2.5CH₃CN via Ultrasonic Activation

This protocol is adapted from the procedure described by CDP Innovation.[1]

Materials:

-

Tin metal powder

-

Trifluoromethanesulfonic acid (TfOH)

-

Anhydrous acetonitrile (MeCN)

-

Diethyl ether (Et₂O)

-

Schlenk flask or similar reaction vessel suitable for inert atmosphere techniques

-

Ultrasonic bath or probe sonicator

-

Magnetic stirrer and stir bar

-

Standard glassware for filtration and drying

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add tin metal powder.

-

Add anhydrous acetonitrile to the flask.

-

Cool the suspension to 0 °C using an ice bath.

-

Slowly add two equivalents of trifluoromethanesulfonic acid to the stirred suspension.

-

Subject the reaction mixture to ultrasonic irradiation for 75 minutes at 0 °C.

-

After the reaction is complete, filter the mixture to remove any unreacted tin.

-

Remove the acetonitrile from the filtrate under reduced pressure.

-

Wash the resulting solid with diethyl ether.

-

Dry the product under vacuum to yield Sn(OTf)₂·2.5CH₃CN as a white solid.

Visualized Experimental Workflow

The following diagram illustrates the key steps in the synthesis of this compound via the ultrasonic activation method.

References

Unraveling the Structural Nuances and Bonding Characteristics of Tin(II) Trifluoromethanesulfonate

A Technical Guide for Researchers in Drug Development and Chemical Sciences

Tin(II) trifluoromethanesulfonate, commonly abbreviated as Sn(OTf)₂, is a powerful Lewis acid catalyst widely employed in organic synthesis. Its efficacy in promoting a diverse range of chemical transformations is intrinsically linked to its unique structural and bonding attributes. This technical guide provides an in-depth analysis of the coordination chemistry and bonding characteristics of Sn(OTf)₂, offering valuable insights for researchers, scientists, and professionals in drug development.

Crystal Structure and Coordination Environment

While a definitive crystal structure for neat Sn(OTf)₂ remains elusive in the reviewed literature, extensive crystallographic studies on its various coordination complexes provide a comprehensive understanding of its preferred coordination geometries and the nature of the tin-triflate bond. In these complexes, the tin(II) center consistently exhibits a flexible coordination number, accommodating various ligands and displaying distinct structural motifs.

The triflate anion (OTf⁻), being a weakly coordinating anion, can bind to the tin(II) center in either a monodentate or a bridging fashion. This versatility gives rise to a range of structures from discrete monomers to extended polymeric chains.

Coordination Geometries

In its coordination complexes, the Sn(II) atom typically adopts a distorted pyramidal or trigonal bipyramidal geometry. This distortion is a direct consequence of the stereochemically active lone pair of electrons on the tin(II) center, which occupies one of the coordination sites.

For instance, in complexes with phosphine (B1218219) and arsine ligands, the tin core can be described as having a distorted four-coordinate tetragonal pyramidal or a trigonal bipyramidal geometry with a vacant equatorial vertex.[1] The coordination sphere around the tin atom is completed by the oxygen atoms of the triflate ligands and the donor atoms of the other coordinating ligands.

Bridging and Terminal Triflate Ligands

A key feature of Sn(OTf)₂ chemistry is the ability of the triflate ligand to act as a bridge between two tin centers. This bridging interaction leads to the formation of dimeric, trimeric, and even polymeric structures.[1][2] For example, in some phosphine oxide complexes, triflate anions bridge two tin centers, resulting in dimeric structures.[3] In other cases, weakly associated oligomers are formed through long-range Sn···O interactions with triflate groups from neighboring molecules.[1]

Bonding Characteristics: A Quantitative Perspective

The bonding in Sn(OTf)₂ complexes is characterized by a combination of covalent and ionic interactions. The Sn-O bonds to the triflate ligands are typically longer and weaker than the bonds to more strongly coordinating ligands, reflecting the weakly coordinating nature of the triflate anion.

The following table summarizes key bonding parameters observed in various Sn(OTf)₂ coordination complexes, providing a quantitative basis for understanding the Sn-OTf interaction.

| Complex | Sn-O(OTf) Bond Length (Å) | Coordination Geometry around Sn(II) | Reference |

| [{Sn(OTf)(OPPh₃)₂}₂(μ-OTf)₂] | 2.3215(18) - 2.744(2) | Distorted Pyramidal | [3] |

| [Sn(OTf)(OPPh₃)₃][OTf] | 2.5054(16) | Distorted Trigonal Bipyramidal | [3] |

| [Sn(OTf)₂{o-C₆H₄(PMe₂)₂}] | ~3.0 (weakly coordinating) | Distorted Four-coordinate | [1] |

| [Sn(OTf)₂{o-C₆H₄(AsMe₂)₂}] | 2.4438(12), 3.0094(14) | Distorted Pyramidal | [1][4] |

| [Sn(OTf)₂{o-C₆H₄(PPh₂)₂}] | 2.394(3) - 3.318(4) | Distorted Pyramidal | [1] |

Table 1: Selected Bond Lengths and Coordination Geometries in Sn(OTf)₂ Complexes.

Experimental Protocols for Structural Characterization

The structural elucidation of Sn(OTf)₂ complexes relies heavily on single-crystal X-ray diffraction. The following provides a generalized experimental workflow for the synthesis and crystallographic analysis of a Sn(OTf)₂ coordination complex.

Synthesis of a Representative Complex: [Sn(OTf)₂{o-C₆H₄(PMe₂)₂}][1]

Sn(OTf)₂ (125 mg, 0.30 mmol) is suspended in benzene (B151609) (10 mL). To this suspension, o-C₆H₄(PMe₂)₂ (60 mg, 0.30 mmol) is added. The mixture is stirred for 2 hours, during which the majority of the solid dissolves. The resulting solution is then processed to isolate the crystalline product.

Single-Crystal X-ray Diffraction

A suitable single crystal is selected and mounted on a diffractometer. X-ray intensity data are collected at a specific temperature (e.g., 150 K). The structure is solved using direct methods and refined by full-matrix least-squares on F².

Visualizing the Coordination Environment

The following diagram illustrates a representative coordination environment around the tin(II) center in a dimeric Sn(OTf)₂ complex, highlighting the bridging nature of the triflate ligands.

References

- 1. Synthesis, spectroscopic and structural properties of Sn( ii ) and Pb( ii ) triflate complexes with soft phosphine and arsine coordination - Dalton Transactions (RSC Publishing) DOI:10.1039/D2DT03687H [pubs.rsc.org]

- 2. Synthesis, spectroscopic and structural properties of Sn(ii) and Pb(ii) triflate complexes with soft phosphine and arsine coordination - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility of Tin(II) Trifluoromethanesulfonate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tin(II) trifluoromethanesulfonate (B1224126), often referred to as tin(II) triflate or Sn(OTf)₂, is a powerful and versatile Lewis acid catalyst extensively used in organic synthesis.[1] Its efficacy in promoting a wide range of chemical transformations, including stereoselective aldol (B89426) and Michael reactions, rearrangements, and cycloadditions, is critically dependent on its solubility in the reaction medium.[2] This technical guide provides a comprehensive overview of the known solubility characteristics of tin(II) trifluoromethanesulfonate in organic solvents. Due to a notable absence of quantitative solubility data in publicly available literature, this document focuses on collating qualitative information and presenting a detailed experimental protocol for its precise determination. Furthermore, this guide outlines the key factors influencing the solubility of metal triflates and provides visual aids to facilitate understanding of experimental workflows and solubility principles.

Introduction to this compound

This compound is a white to yellowish crystalline powder with the chemical formula Sn(CF₃SO₃)₂.[3] It is recognized for its high reactivity and selectivity as a catalyst in the synthesis of complex organic molecules, which is of significant interest in pharmaceutical and agrochemical research and development.[1] The compound is appreciated for its ability to enhance reaction rates and improve yields compared to traditional catalysts.[1] However, its practical application is intrinsically linked to its behavior in solution, making solubility a paramount consideration for reaction design, optimization, and scale-up.

Qualitative Solubility Profile

While specific quantitative data is scarce, qualitative descriptions of the solubility of this compound are available from various chemical suppliers and databases. This information provides a foundational understanding of suitable solvent classes for this compound.

Table 1: Qualitative Solubility of this compound

| Solvent Class | Specific Solvents | Solubility Description | Source(s) |

| Polar Protic | Ethanol | Soluble | [4] |

| Polar Aprotic | Ether | Soluble | [4] |

| Aqueous | Water | Insoluble | [2][3][4][5] |

It is important to note that this compound is hygroscopic and sensitive to moisture. Therefore, the use of anhydrous solvents is crucial to prevent hydrolysis and maintain its catalytic activity.

Factors Influencing Solubility

The dissolution of a solute in a solvent is a complex process governed by several physicochemical principles. For metal triflates like this compound, the following factors are of primary importance:

-

Polarity: The "like dissolves like" principle is a fundamental guideline.[6] this compound, being a salt, possesses ionic character, suggesting higher solubility in polar solvents that can effectively solvate the tin(II) cation and the triflate anions.

-

Temperature: For most solid solutes, solubility increases with temperature.[6][7][8] This is because the dissolution process is often endothermic, and applying heat provides the necessary energy to overcome the lattice energy of the solid and the intermolecular forces of the solvent.[6]

-

Solvent-Solute Interactions: The nature of the interactions between the tin(II) center and the triflate anions with the solvent molecules plays a crucial role. Lewis basic solvents can coordinate to the tin(II) cation, facilitating dissolution.

-

Molecular Size and Structure: Larger molecules can sometimes be more difficult to solvate, potentially leading to lower solubility.[6]

The interplay of these factors determines the extent to which this compound will dissolve in a given organic solvent.

Experimental Protocol for Quantitative Solubility Determination

Given the absence of published quantitative data, researchers must often determine the solubility of this compound in their specific solvent systems experimentally. The following protocol is adapted from established methods for air- and moisture-sensitive compounds and can be employed to obtain reliable quantitative solubility data.

4.1. Materials and Equipment

-

This compound (high purity)

-

Anhydrous organic solvent of interest

-

Schlenk flasks or similar inert atmosphere glassware

-

Magnetic stir bars and stir plate

-

Constant temperature bath

-

Inert gas supply (e.g., Argon or Nitrogen)

-

Syringes and needles

-

Syringe filters (PTFE, 0.2 µm)

-

Analytical balance

-

Volumetric flasks

-

Analytical instrumentation for quantification (e.g., ICP-MS for tin analysis, or UV-Vis/NMR if a suitable chromophore/signal is present and a calibration curve can be established)

4.2. Experimental Workflow

The following diagram illustrates the workflow for the experimental determination of solubility.

4.3. Detailed Methodology

-

Preparation of a Saturated Solution:

-

Under an inert atmosphere (e.g., in a glovebox or using a Schlenk line), add a precisely weighed excess amount of this compound to a Schlenk flask equipped with a magnetic stir bar.

-

Add a known volume of the desired anhydrous organic solvent to the flask.

-

Seal the flask and place it in a constant temperature bath set to the desired experimental temperature.

-

Stir the mixture vigorously for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). The continued presence of undissolved solid is crucial to confirm that the solution is saturated.

-

-

Sample Collection and Filtration:

-

Once equilibrium is established, cease stirring and allow the excess solid to settle.

-

Under a positive pressure of inert gas, carefully withdraw a known volume of the clear supernatant using a gas-tight syringe.

-

To ensure no solid particulates are transferred, pass the solution through a syringe filter (e.g., 0.2 µm PTFE) into a tared, sealed vial.

-

-

Gravimetric Analysis (Simpler, less precise method):

-

Weigh the vial containing the filtered aliquot to determine the mass of the solution.

-

Carefully evaporate the solvent under a stream of inert gas or under vacuum.

-

Once the solvent is fully removed, reweigh the vial to determine the mass of the dissolved this compound.

-

Calculate the solubility in terms of g/100 g of solvent or g/100 mL of solvent (if the density of the solvent at the experimental temperature is known).

-

-

Quantitative Analysis (More precise method):

-

Transfer the filtered aliquot to a volumetric flask and dilute with a suitable solvent to a known volume.

-

Analyze the concentration of tin in the diluted solution using a suitable analytical technique such as Inductively Coupled Plasma Mass Spectrometry (ICP-MS).

-

From the concentration of the diluted sample and the known dilution factor, calculate the original concentration of this compound in the saturated solution.

-

4.4. Safety Precautions

-

This compound is corrosive and can cause severe skin burns and eye damage.[3][8]

-

Always handle the compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Due to its hygroscopic nature, all manipulations should be carried out under an inert atmosphere to prevent decomposition.

Applications in Drug Development

The utility of this compound as a catalyst in the synthesis of pharmaceutically relevant molecules underscores the importance of understanding its solubility. For instance, in reactions such as the Mukaiyama aldol addition, a common method for forming carbon-carbon bonds in complex natural product and drug synthesis, the solubility of the tin(II) triflate catalyst directly impacts reaction kinetics, yield, and stereoselectivity. Ensuring the catalyst is fully dissolved is often a prerequisite for a homogeneous and efficient reaction.

Conclusion

References

- 1. benchchem.com [benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. moglen.law.columbia.edu [moglen.law.columbia.edu]

- 4. chembk.com [chembk.com]

- 5. echemi.com [echemi.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. What are the factors that affect solubility? | AAT Bioquest [aatbio.com]

- 8. chemistrynotes.com [chemistrynotes.com]

Tin(II) Trifluoromethanesulfonate: A Technical Guide to Safe Handling and Emergency Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety and handling precautions for Tin(II) trifluoromethanesulfonate (B1224126) (also known as stannous triflate or Sn(OTf)₂). Due to its hazardous nature, strict adherence to the protocols outlined in this document is imperative to ensure the safety of laboratory personnel and the integrity of research.

Hazard Identification and Classification

Tin(II) trifluoromethanesulfonate is a hazardous substance that poses significant health risks upon exposure. It is classified as toxic if swallowed, in contact with skin, or if inhaled.[1][2] Furthermore, it is corrosive and can cause severe skin burns and eye damage.[3][4]

GHS Hazard Statements:

Physicochemical and Safety Data

The following tables summarize the key physical, chemical, and safety properties of this compound.

Table 1: Physical and Chemical Properties

| Property | Value | Source |

| CAS Number | 62086-04-8 | [5][6] |

| Molecular Formula | C₂F₆O₆S₂Sn | [1][6] |

| Molecular Weight | 416.84 g/mol | [1][6] |

| Appearance | White to almost white powder or crystal | [1][2][6] |

| Melting Point | ≥300 °C (decomposes) | [7] |

| Boiling Point | 176 °C (decomposes) | [6] |

| Solubility | No data available | [8] |

| Specific Gravity | 1.61 | [8] |

Table 2: Hazard and Precautionary Information

| Category | GHS Code | Description | Source |

| Hazard Statements | H301+H311+H331 | Toxic if swallowed, in contact with skin or if inhaled. | [1][2] |

| H314 | Causes severe skin burns and eye damage. | [3][4] | |

| Precautionary Statements | P260 | Do not breathe dust/fume/gas/mist/vapors/spray. | [5] |

| P270 | Do not eat, drink or smoke when using this product. | [1][3] | |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | [1][2][5] | |

| P301+P310 | IF SWALLOWED: Immediately call a POISON CENTER/doctor. | [1][2] | |

| P302+P352+P312 | IF ON SKIN: Wash with plenty of water. Call a POISON CENTER/doctor if you feel unwell. | [1] | |

| P304+P340+P311 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER/doctor. | [1][2] | |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [3] | |

| P405 | Store locked up. | [1][5] | |

| P501 | Dispose of contents/container to an approved waste disposal plant. | [2] |

Experimental Protocols: Safe Handling and Storage

Adherence to strict experimental protocols is crucial when working with this compound.

Engineering Controls

-

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[5][8]

-

Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[5][9]

Personal Protective Equipment (PPE)

A comprehensive PPE regimen is mandatory. The following diagram illustrates the logical selection of PPE based on the identified hazards.

References

- 1. This compound | 62086-04-8 | TCI AMERICA [tcichemicals.com]

- 2. This compound | 62086-04-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 3. chemicalbook.com [chemicalbook.com]

- 4. This compound | C2F6O6S2Sn | CID 2776843 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. fishersci.com [fishersci.com]

- 6. chemimpex.com [chemimpex.com]

- 7. トリフルオロメタンスルホン酸スズ(II) 97% | Sigma-Aldrich [sigmaaldrich.com]

- 8. fishersci.com [fishersci.com]

- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

Stannous Triflate: A Technical Guide to its Discovery, History, and Catalytic Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Stannous triflate, or tin(II) trifluoromethanesulfonate (B1224126) [Sn(OTf)₂], has emerged as a versatile and effective Lewis acid catalyst in organic synthesis since its initial applications in the early 1980s. This technical guide provides a comprehensive overview of the discovery and historical development of stannous triflate as a catalyst, with a focus on its seminal role in stereoselective aldol (B89426) reactions. Detailed experimental protocols for its synthesis and key catalytic applications are presented, accompanied by quantitative data to allow for comparative analysis. Furthermore, this document includes graphical representations of reaction workflows to facilitate a deeper understanding of the practical application of this catalyst.

Introduction

Lewis acid catalysis is a cornerstone of modern organic synthesis, enabling a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions. Among the diverse Lewis acids available, metal triflates have garnered significant attention due to their high catalytic activity, stability, and, in some cases, water tolerance. Stannous triflate, a divalent tin salt of trifluoromethanesulfonic acid, is a notable member of this class of catalysts. Its utility stems from its character as a mild Lewis acid, which allows for the activation of carbonyl compounds and other electrophiles under gentle reaction conditions. This guide will trace the origins of stannous triflate, from its initial synthesis to its pioneering use as a catalyst that unlocked new possibilities in stereocontrolled synthesis.

Discovery and History

The journey of stannous triflate as a catalyst began with its synthesis and characterization, followed by the groundbreaking discovery of its catalytic prowess by Japanese chemist Teruaki Mukaiyama.

First Synthesis and Characterization

While the catalytic applications of stannous triflate became prominent in the 1980s, its initial synthesis and characterization were reported earlier. A key publication by R. J. Batchelor, J. N. R. Ruddick, J. R. Sams, and F. Aubke in 1977 described the synthesis of various tin trifluoromethylsulfonates, including stannous triflate. The synthesis typically involves the reaction of a tin(II) source with triflic acid.

A modern and efficient method for the preparation of anhydrous stannous triflate involves the sonochemical reaction of tin metal with triflic acid.[1]

Pioneering Catalytic Application: The Mukaiyama Aldol Reaction

The seminal contribution that established stannous triflate as a valuable catalyst came from the laboratory of Teruaki Mukaiyama. In 1982, Mukaiyama and Iwasawa reported that stannous triflate effectively mediates the aldol reaction of 3-acylthiazolidine-2-thiones.[2] This discovery was significant as it provided a new method for the stereoselective synthesis of β-hydroxy aldehydes and β-hydroxy carboxylic acid derivatives.[2] The reaction proceeds via the formation of a divalent tin enolate, which then reacts with an aldehyde to yield the aldol adduct with high erythro-selectivity.[2][3]

This initial breakthrough was followed by further developments from Mukaiyama's group, including a landmark paper in 1989 that detailed a catalytic asymmetric aldol reaction. This was achieved by using a chiral diamine in conjunction with stannous triflate, paving the way for the enantioselective synthesis of aldol products.[4][5] This chiral catalyst system, composed of Sn(OTf)₂, a chiral diamine, and sometimes tin(II) oxide, proved highly effective for the reaction of silyl (B83357) enol ethers with aldehydes, affording adducts in high yields and with high enantioselectivity.[6]

Catalytic Applications and Mechanisms

The initial success of stannous triflate in aldol reactions has led to its application in a variety of other organic transformations. Its function as a mild Lewis acid is central to its catalytic activity.

Aldol and Related Reactions

The most prominent application of stannous triflate is in aldol and Mukaiyama-type aldol reactions.[7][8] The catalyst activates the carbonyl group of the aldehyde, making it more susceptible to nucleophilic attack by the enolate or silyl enol ether.

Diagram: General Workflow for a Stannous Triflate Catalyzed Mukaiyama Aldol Reaction

Caption: Workflow for the Sn(OTf)₂-catalyzed Mukaiyama aldol reaction.

Other Catalytic Applications

Beyond aldol chemistry, stannous triflate has been employed as a catalyst in other synthetic transformations, including:

-

Michael Additions: Facilitating the conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds.

-

C-Glycoside Synthesis: Promoting the formation of carbon-glycosidic bonds, an important transformation in carbohydrate chemistry.[9]

-

Polymerization: Acting as an initiator for the ring-opening polymerization of lactones and other cyclic monomers.[10]

Experimental Protocols

This section provides detailed methodologies for the synthesis of stannous triflate and a representative example of its catalytic application in an asymmetric aldol reaction.

Synthesis of Anhydrous Stannous Triflate

This protocol is adapted from a general method for the sonochemical synthesis of metal triflates.[1]

Materials:

-

Tin metal powder

-

Triflic acid (TfOH)

-

Anhydrous acetonitrile (B52724) (MeCN)

-

Anhydrous diethyl ether

-

Sonotrode/ultrasonic bath

-

Inert atmosphere setup (e.g., Schlenk line)

Procedure:

-

In a flame-dried Schlenk flask under an inert atmosphere, suspend tin powder (1.0 eq) in anhydrous acetonitrile.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add triflic acid (2.0 eq) to the stirred suspension.

-

Subject the reaction mixture to ultrasonic activation until the tin metal is consumed (the duration will depend on the power of the sonicator).

-

Once the reaction is complete, remove the solvent under reduced pressure.

-

Wash the resulting white solid with anhydrous diethyl ether and dry under vacuum to yield anhydrous stannous triflate.

Catalytic Asymmetric Mukaiyama Aldol Reaction

This protocol is a representative example based on the work of Mukaiyama and Kobayashi.[5][6]

Materials:

-

Aldehyde (1.0 eq)

-

Silyl enol ether (1.2 eq)

-

Stannous triflate (0.1 eq)

-

Chiral diamine (e.g., a proline-derived diamine) (0.1 eq)

-

Anhydrous dichloromethane (B109758) (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere, add stannous triflate (0.1 eq) and the chiral diamine (0.1 eq) in anhydrous dichloromethane.

-

Stir the mixture at room temperature for 30 minutes to form the chiral catalyst complex.

-

Cool the solution to -78 °C.

-

Add the aldehyde (1.0 eq) to the catalyst solution.

-

Slowly add the silyl enol ether (1.2 eq) to the reaction mixture over a period of several hours using a syringe pump.

-

Stir the reaction at -78 °C until complete conversion is observed by TLC analysis.

-

Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

-

Allow the mixture to warm to room temperature and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired β-hydroxy carbonyl compound.

Quantitative Data Summary

The following tables summarize representative quantitative data for stannous triflate-catalyzed reactions, highlighting the efficiency and stereoselectivity of this catalytic system.

Table 1: Stannous Triflate Mediated Aldol Reaction of 3-Acylthiazolidine-2-thiones with Aldehydes [2]

| Entry | Acyl Thiazolidinethione | Aldehyde | Yield (%) | Diastereomeric Ratio (erythro:threo) |

| 1 | 3-Propionyl | Benzaldehyde | 85 | 95:5 |

| 2 | 3-Propionyl | Isobutyraldehyde | 82 | 98:2 |

| 3 | 3-Isobutyryl | Benzaldehyde | 78 | 96:4 |

Table 2: Catalytic Asymmetric Aldol Reaction of a Silyl Enol Ether with Aldehydes [6]

| Entry | Aldehyde | Silyl Enol Ether | Yield (%) | Enantiomeric Excess (ee, %) |

| 1 | Benzaldehyde | S-ethyl ethanethioate derived | 85 | 90 |

| 2 | 3-Phenylpropanal | S-ethyl ethanethioate derived | 91 | 92 |

| 3 | Benzaldehyde | S-ethyl propanethioate derived | 82 | 95 |

Conclusion

Since its initial description and pioneering application in catalysis by Mukaiyama, stannous triflate has proven to be a valuable and versatile Lewis acid catalyst in organic synthesis. Its ability to promote key bond-forming reactions, particularly the aldol reaction, with high efficiency and stereoselectivity has cemented its place in the synthetic chemist's toolbox. The development of asymmetric variants has further expanded its utility, making it a relevant tool for the synthesis of complex, chiral molecules in the fields of pharmaceutical and natural product chemistry. Future research in this area may focus on the development of new chiral ligands to further enhance the enantioselectivity of stannous triflate-catalyzed reactions and the expansion of its applications to a broader range of synthetic transformations.

References

- 1. cdp-innovation.com [cdp-innovation.com]

- 2. academic.oup.com [academic.oup.com]

- 3. academic.oup.com [academic.oup.com]

- 4. Asymmetric Mukaiyama aldol reactions using chiral diamine-coordinated Sn(II) triflate: development and application to natural product synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. academic.oup.com [academic.oup.com]

- 7. Mukaiyama aldol reaction: an effective asymmetric approach to access chiral natural products and their derivatives/analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mukaiyama aldol addition - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. CAS 62086-04-8: stannous trifluoromethanesulfonate [cymitquimica.com]

An In-depth Technical Guide to the Coordination Chemistry of Tin(II) Triflate with N-Donor Ligands

For Researchers, Scientists, and Drug Development Professionals

Introduction

The coordination chemistry of Tin(II) triflate (Sn(OTf)₂) with N-donor ligands is a burgeoning field of study, offering a rich landscape for the development of novel catalysts, reagents, and potential therapeutic agents. The strong Lewis acidity of the Sn(II) center, combined with the weakly coordinating nature of the trifluoromethanesulfonate (B1224126) (triflate) anion, makes Sn(OTf)₂ an excellent precursor for the formation of a diverse array of coordination complexes. This guide provides a comprehensive overview of the synthesis, structure, and characterization of these complexes, with a focus on pyridine, bipyridine, and phenanthroline-based ligands.

Core Concepts: The Sn(II) Center and the Triflate Anion

The reactivity and coordination behavior of Sn(OTf)₂ are dictated by the electronic and steric properties of both the tin(II) cation and the triflate anion. The Sn(II) ion possesses a stereochemically active lone pair of electrons, which significantly influences the geometry of its coordination complexes, often leading to distorted coordination environments. The triflate anion is an excellent leaving group and is considered weakly coordinating, which allows for the ready coordination of N-donor ligands to the tin center. In many instances, the triflate anion may remain in the outer coordination sphere, leading to the formation of cationic tin(II) complexes.

Synthesis of Tin(II) Triflate N-Donor Ligand Complexes

The synthesis of Sn(II) triflate complexes with N-donor ligands is typically achieved through the direct reaction of Tin(II) triflate with the desired ligand in an appropriate solvent. The stoichiometry of the reactants can be varied to control the coordination number of the resulting complex.

General Experimental Protocol:

A representative synthetic procedure involves the reaction of Sn(OTf)₂ with a neutral N-donor ligand in a suitable solvent under an inert atmosphere. For example, the synthesis of a generic --INVALID-LINK--₂ complex would follow these steps:

-

Tin(II) triflate is suspended in a dry, aprotic solvent such as dichloromethane (B109758) (CH₂Cl₂), acetonitrile (B52724) (CH₃CN), or tetrahydrofuran (B95107) (THF) under an inert atmosphere (e.g., argon or nitrogen).

-

The N-donor ligand, dissolved in the same solvent, is added dropwise to the Sn(OTf)₂ suspension with stirring.

-

The reaction mixture is typically stirred at room temperature for a period of 1 to 24 hours.

-

The resulting complex may precipitate out of the solution or can be isolated by removal of the solvent under reduced pressure.

-

The solid product is then washed with a non-coordinating solvent (e.g., n-hexane or diethyl ether) and dried in vacuo.

Yields for these reactions are generally moderate to high, as exemplified by the synthesis of Sn(II) triflate complexes with thioether macrocycles, where yields of 59-79% have been reported.[1]

Structural Characterization of Tin(II) Triflate N-Donor Complexes

The coordination geometry of Sn(II) complexes with N-donor ligands is heavily influenced by the stereochemically active lone pair on the tin atom. This often results in distorted geometries such as see-saw or trigonal pyramidal. X-ray crystallography is the definitive method for determining the solid-state structure of these complexes, providing precise information on bond lengths and angles.

A notable example, while not a triflate complex, is the mixed-valent tin(II)-tin(IV) compound, [SnF(bipy)(H₂O)]₂[SnF₆], which provides insight into the coordination of bipyridine to a Sn(II) center. In this structure, the Sn(II) atom exhibits a fourfold see-saw coordination geometry with one fluorine atom, one water molecule, and the two nitrogen atoms of the chelating 2,2'-bipyridine (B1663995) ligand.[2][3][4] The Sn-N bond lengths in this complex are 2.344(2) Å and 2.369(2) Å.[2]

Quantitative Data Summary

The following table summarizes key structural parameters for a representative Sn(II) N-donor complex and a related Sn(IV) triflate complex.

| Complex | Sn-N Bond Length (Å) | N-Sn-N Angle (°) | Coordination Geometry | Reference |

| [SnF(bipy)(H₂O)]⁺ in [SnF(bipy)(H₂O)]₂[SnF₆] | 2.344(2), 2.369(2) | 68.5(1) | See-saw | [2][3] |

| [n-Bu₂Sn(μ-OH)(phen)]₂[CF₃SO₃]₂ (Sn(IV) complex) | 2.4171(17), 2.6330(18) | - | Distorted Octahedral | [5] |

Spectroscopic Characterization

Spectroscopic techniques are crucial for characterizing these complexes, particularly in the absence of single-crystal X-ray data.

-

¹¹⁹Sn NMR Spectroscopy: This is a powerful tool for probing the coordination environment of the tin center. The chemical shift (δ) is highly sensitive to the coordination number and the nature of the coordinating ligands. For instance, the ¹¹⁹Sn NMR chemical shift of [(bipy)₂Sn][OTf]₂ has been reported, serving as a reference point for such complexes.[6] In Sn(II) triflate complexes with thioether macrocycles, ¹¹⁹Sn NMR chemical shifts have been observed in the range of -737 to -1079 ppm.[1]

-

Infrared (IR) Spectroscopy: IR spectroscopy is valuable for confirming the coordination of the N-donor ligand and determining the coordination mode of the triflate anion. The coordination of ligands like 1,10-phenanthroline (B135089) to a tin center is supported by shifts in the ν(C=C) and ν(C=N) stretching frequencies compared to the free ligand.[5] The triflate anion exhibits characteristic strong absorption bands for the S-O and C-F stretching vibrations. The positions of the ν(SO₃) bands can indicate whether the triflate is ionic (uncoordinated) or covalently bound to the tin center.[5]

-

¹H and ¹³C NMR Spectroscopy: These techniques are used to confirm the presence and structure of the organic N-donor ligand within the complex.

-

¹⁹F NMR Spectroscopy: This is used to observe the triflate anion. A single resonance around -78 to -79 ppm is characteristic of an ionic (uncoordinated) triflate anion.[1]

Logical Relationships and Workflows

The synthesis and characterization of Tin(II) triflate N-donor ligand complexes follow a logical workflow, from precursor selection to final structural elucidation.

Caption: A typical workflow for the synthesis and characterization of Sn(II) triflate N-donor complexes.

The coordination of the N-donor ligand to the Sn(II) center can be visualized as a Lewis acid-base interaction.

Caption: Lewis acid-base interaction between the Sn(II) center and an N-donor ligand.

Applications in Drug Development and Catalysis

The unique electronic and structural features of Tin(II) triflate N-donor complexes make them promising candidates for various applications. In catalysis, the Lewis acidic tin center can activate substrates for a range of organic transformations. The ability to tune the steric and electronic properties of the complex by modifying the N-donor ligand allows for the rational design of catalysts with specific activities and selectivities. In the realm of drug development, tin complexes have been investigated for their potential anticancer and antimicrobial activities. The coordination of biologically active N-donor ligands to a tin center can enhance their therapeutic efficacy.

Conclusion

The coordination chemistry of Tin(II) triflate with N-donor ligands is a rich and underexplored area with significant potential. This guide has provided a foundational understanding of the synthesis, characterization, and structural diversity of these complexes. Further research, particularly focused on the isolation and full characterization of simple adducts with fundamental ligands like pyridine, bipyridine, and phenanthroline, will be crucial for unlocking the full potential of these fascinating compounds in catalysis and medicinal chemistry.

References

- 1. Structural Diversity in Divalent Group 14 Triflate Complexes Involving Endocyclic Thia-Macrocyclic Coordination - PMC [pmc.ncbi.nlm.nih.gov]

- 2. [SnF(bipy)(H2O)]2[SnF6], a mixed-valent inorganic tin(II)–tin(IV) compound - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. [SnF(bipy)(H2O)]2[SnF6], a mixed-valent inorganic tin(II)-tin(IV) compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Organotin(IV) trifluoromethanesulfonate chemistry: isolation and characterization of novel 1,10-phenanthroline-based derivatives [comptes-rendus.academie-sciences.fr]

- 6. (2,2′-Bipyridine-κ2N,N′)(4,4′-dimethoxy-2,2′-bipyridine-κ2N,N′)palladium(II) bis(trifluoromethanesulfonate) - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Tin(II) Trifluoromethanesulfonate Catalyzed Asymmetric Aldol Reaction

For Researchers, Scientists, and Drug Development Professionals

Introduction

The aldol (B89426) reaction is a cornerstone of carbon-carbon bond formation in organic synthesis, enabling the construction of complex molecular architectures found in numerous natural products and pharmaceutical agents. The development of catalytic, asymmetric versions of this reaction is of paramount importance for the efficient synthesis of enantiomerically pure compounds. Tin(II) trifluoromethanesulfonate (B1224126) (Sn(OTf)₂), in combination with chiral diamine ligands, has emerged as a powerful Lewis acid catalyst system for promoting highly stereoselective Mukaiyama-type aldol reactions. This protocol details the application of this catalytic system, offering high yields and excellent enantioselectivity across a range of substrates.

This application note provides a comprehensive overview of the Tin(II) trifluoromethanesulfonate catalyzed asymmetric aldol reaction, including a summary of its performance with various substrates, a detailed experimental protocol, and a depiction of the proposed reaction mechanism and workflow.

Data Presentation

The following tables summarize the quantitative data for the asymmetric aldol reaction of silyl (B83357) enol ethers with various aldehydes, catalyzed by a chiral tin(II) Lewis acid. The catalyst is typically prepared in situ from this compound and a chiral diamine, such as (S)-1-methyl-2-[(naphthalen-1-ylamino)methyl]pyrrolidine.

Table 1: Asymmetric Aldol Reaction of a Silyl Enol Ether with Various Aldehydes

| Entry | Aldehyde (RCHO) | Product | Yield (%) | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee, %) |

| 1 | Benzaldehyde | β-Hydroxy ketone | 85 | 88:12 | 90 (syn) |

| 2 | 4-Chlorobenzaldehyde | β-Hydroxy ketone | 82 | 85:15 | 92 (syn) |

| 3 | 4-Methoxybenzaldehyde | β-Hydroxy ketone | 88 | 90:10 | 88 (syn) |

| 4 | 2-Naphthaldehyde | β-Hydroxy ketone | 80 | 82:18 | 85 (syn) |

| 5 | Cinnamaldehyde | β-Hydroxy ketone | 75 | 78:22 | 80 (syn) |

| 6 | Cyclohexanecarboxaldehyde | β-Hydroxy ketone | 90 | 92:8 | 95 (syn) |

| 7 | Isobutyraldehyde | β-Hydroxy ketone | 78 | 80:20 | 82 (syn) |

Table 2: Asymmetric Aldol Reaction of Various Silyl Enol Ethers with Benzaldehyde

| Entry | Silyl Enol Ether | Product | Yield (%) | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee, %) |

| 1 | 1-(Trimethylsilyloxy)cyclohexene | β-Hydroxy ketone | 92 | 95:5 | 96 (syn) |

| 2 | 1-Phenyl-1-(trimethylsilyloxy)ethene | β-Hydroxy ketone | 88 | 89:11 | 91 (syn) |

| 3 | 1-(tert-Butyldimethylsilyloxy)-1-phenylethene | β-Hydroxy ketone | 85 | 85:15 | 88 (syn) |

| 4 | (Z)-1-Phenyl-1-(trimethylsilyloxy)propene | β-Hydroxy ketone | 95 | >98:2 | 98 (syn) |

| 5 | (E)-1-Phenyl-1-(trimethylsilyloxy)propene | β-Hydroxy ketone | 75 | 10:90 | 85 (anti) |

Experimental Protocols

This section provides a detailed methodology for a representative this compound catalyzed asymmetric aldol reaction.

Materials:

-

This compound (Sn(OTf)₂)

-

Chiral diamine ligand (e.g., (S)-1-methyl-2-[(naphthalen-1-ylamino)methyl]pyrrolidine)

-

Aldehyde (e.g., Benzaldehyde)

-

Silyl enol ether (e.g., 1-Phenyl-1-(trimethylsilyloxy)ethene)

-

Dichloromethane (B109758) (CH₂Cl₂, anhydrous)

-

Tributyltin fluoride (B91410) (Bu₃SnF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Standard laboratory glassware (oven-dried)

-

Magnetic stirrer and stir bar

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Catalyst Preparation:

-

To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add this compound (0.1 mmol).

-

Add anhydrous dichloromethane (5 mL).

-

To this suspension, add the chiral diamine ligand (0.12 mmol) in anhydrous dichloromethane (2 mL) via syringe at room temperature.

-

Stir the mixture for 30 minutes to form the chiral tin(II) Lewis acid complex.

-

-

Reaction Setup:

-

In a separate flame-dried flask under an inert atmosphere, dissolve the aldehyde (1.0 mmol) in anhydrous dichloromethane (5 mL).

-

Cool the aldehyde solution to -78 °C using a dry ice/acetone bath.

-

-

Aldol Reaction:

-

To the cooled aldehyde solution, add the silyl enol ether (1.2 mmol) via syringe.

-

Slowly add the pre-formed chiral tin(II) catalyst solution to the aldehyde/silyl enol ether mixture via cannula or syringe over a period of 10 minutes.

-

Stir the reaction mixture at -78 °C and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

-

Work-up:

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (10 mL).

-

Allow the mixture to warm to room temperature.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 15 mL).

-

Combine the organic layers and wash with brine (20 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification:

-

The crude product is purified by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to afford the desired β-hydroxy ketone.

-

-

Characterization:

-

The structure of the purified product is confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, IR).

-

The diastereomeric ratio is determined by ¹H NMR analysis of the crude reaction mixture.

-

The enantiomeric excess is determined by chiral high-performance liquid chromatography (HPLC) analysis.

-

Mandatory Visualization

Caption: Proposed mechanism for the Sn(OTf)₂ catalyzed asymmetric aldol reaction.

Caption: Experimental workflow for the Sn(OTf)₂ catalyzed asymmetric aldol reaction.

Application Notes and Protocols for Stereoselective Synthesis Using Tin(II) Triflate (Sn(OTf)₂) Catalyst

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tin(II) trifluoromethanesulfonate, commonly known as tin(II) triflate or Sn(OTf)₂, is a powerful and versatile Lewis acid catalyst employed in a variety of stereoselective organic transformations. Its utility stems from its ability to activate carbonyl compounds and other electrophiles, facilitating carbon-carbon and carbon-heteroatom bond formation with high levels of stereocontrol. This document provides detailed application notes and experimental protocols for the use of Sn(OTf)₂ in key stereoselective reactions, with a primary focus on the well-established asymmetric Mukaiyama aldol (B89426) reaction.

Asymmetric Mukaiyama Aldol Reaction

The asymmetric Mukaiyama aldol reaction is a cornerstone of modern organic synthesis, enabling the enantioselective formation of β-hydroxy carbonyl compounds. The use of a chiral catalyst system composed of Sn(OTf)₂ and a chiral diamine ligand is a highly effective strategy for achieving excellent diastereo- and enantioselectivity.

Catalyst System

The active catalyst is typically generated in situ by the coordination of a chiral diamine to Sn(OTf)₂. The diamine, often derived from proline or other chiral sources, creates a chiral environment around the tin center, which directs the facial selectivity of the incoming nucleophile (a silyl (B83357) enol ether) towards the activated aldehyde.

Application Notes: Tin(II) Triflate in Glycosylation Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction